molecular formula C20H23N3O4 B2392361 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946351-66-2

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2392361
M. Wt: 369.421
InChI Key: GKAKPOIYXYMSFV-UHFFFAOYSA-N
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Description

This compound contains two 4-methoxyphenyl groups, a urea group, and a pyrrolidinone group. The 4-methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent at the 4-position. Urea is a functional group consisting of a carbonyl group flanked by two amine groups. Pyrrolidinone is a five-membered lactam (a cyclic amide).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the 4-methoxyphenyl, urea, and pyrrolidinone groups. The exact synthetic route would depend on the specific reactions used to form the bonds between these groups.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the phenyl rings, urea group, and pyrrolidinone group would all contribute to the overall structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The phenyl rings might undergo electrophilic aromatic substitution reactions, the urea group could participate in condensation reactions, and the pyrrolidinone group might be involved in ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics.


Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Urea derivatives have been synthesized and evaluated for their enzyme inhibition and anticancer activities. For instance, a study synthesized several urea derivatives and subjected them to enzyme inhibition assays against urease, β-glucuronidase, and snake venom phosphodiesterase. One compound exhibited notable in vitro anticancer activity against a prostate cancer cell line, highlighting the potential of these compounds in therapeutic applications (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).

Material Science: Hydrogel Formation

In the realm of material science, specific urea derivatives can form hydrogels under certain conditions, influenced by the identity of anions. This property allows for the tuning of the physical properties of gels, such as their rheology and morphology, demonstrating the versatility of urea derivatives in designing materials with specific mechanical properties (G. Lloyd & J. Steed, 2011).

Antimicrobial Evaluation

Novel urea derivatives have also been synthesized and assessed for their antimicrobial activity. Research into compounds such as N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas showed moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).

Corrosion Inhibition

Another significant application of urea derivatives is in corrosion inhibition. Studies on compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea in 1 M HCl solution have demonstrated their efficacy as corrosion inhibitors for mild steel, offering potential for industrial applications in protecting metals from corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any biological activity it might have. This could lead to a better understanding of the compound and its potential uses.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-7-3-15(4-8-17)22-20(25)21-12-14-11-19(24)23(13-14)16-5-9-18(27-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAKPOIYXYMSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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